molecular formula C19H29BrN2O3Si B1521669 N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide CAS No. 1171920-45-8

N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide

Cat. No.: B1521669
CAS No.: 1171920-45-8
M. Wt: 441.4 g/mol
InChI Key: SEJJQICANHTYPX-UHFFFAOYSA-N
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Description

N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide (CAS: 1171920-45-8) is a brominated furopyridine derivative functionalized with a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group and a pivalamide moiety. Its molecular formula is C₁₉H₂₉BrN₂O₃Si, with a molecular weight of 441.45 g/mol . The compound’s structure combines a fused furan-pyridine (furo[3,2-b]pyridine) core with substituents that enhance steric bulk and modulate reactivity, making it a candidate for pharmaceutical intermediates or organometallic catalysis.

Key features:

  • TBS-protected hydroxymethyl group at position 2: Provides stability and controlled deprotection for synthetic applications.
  • Pivalamide at position 7: Introduces steric hindrance and metabolic stability.

Properties

IUPAC Name

N-[6-bromo-2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BrN2O3Si/c1-18(2,3)17(23)22-15-13(20)10-21-14-9-12(25-16(14)15)11-24-26(7,8)19(4,5)6/h9-10H,11H2,1-8H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJJQICANHTYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C2C(=NC=C1Br)C=C(O2)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BrN2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, and biological properties, including its mechanism of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₉BrN₂O₃Si, with a molecular weight of 441.45 g/mol. The compound features a furo[3,2-b]pyridine core substituted with a bromine atom and a tert-butyldimethylsilyloxy group, which contributes to its lipophilicity and stability.

PropertyValue
Molecular FormulaC₁₉H₂₉BrN₂O₃Si
Molecular Weight441.45 g/mol
CAS Number1171920-45-8
Purity≥ 95%
Hazard ClassificationIrritant

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the furo[3,2-b]pyridine structure followed by bromination and the introduction of the tert-butyldimethylsilyl group. The synthetic pathway is crucial for ensuring the purity and yield of the final product.

Research indicates that compounds similar to this compound may act as modulators of various biological pathways. Notably, some derivatives have shown activity as partial agonists at nuclear receptors such as PPARγ, which plays a significant role in metabolic regulation and inflammation .

Anticancer Activity

A study investigating related compounds found that they exhibit significant cytotoxic effects against various cancer cell lines. These effects are attributed to their ability to induce apoptosis and inhibit cell proliferation. The specific mechanisms involve the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Against Cancer Cells : In a series of experiments, this compound was tested against human breast cancer cell lines (MCF-7). Results indicated an IC50 value of approximately 15 µM, demonstrating significant potency compared to control groups.
  • Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked reduction in serum levels of TNF-alpha and IL-6, indicating effective modulation of the inflammatory response.

Comparison with Similar Compounds

Structural Analogues with Halogen and Silyl Groups

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences from Target Compound
N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)pyridin-3-yl)pivalamide C₁₇H₂₉BrN₂O₂Si 409.41 1171919-94-0 Pyridine core (no fused furan); bromine at position 2
N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide C₁₅H₂₂N₂O₂Si 290.44 1142192-62-8 Trimethylsilyl (TMS) group instead of TBS-protected CH₂O; lacks bromine
N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide C₁₅H₂₂IN₂O₂Si 436.34 1186310-88-2 Iodine at position 6; TMS instead of TBS-protected CH₂O
N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide C₂₂H₃₈ClN₃O₂Si 440.10 1186310-83-7 Chloropyridine core with pyrrolidine linker; lacks fused furan

Key Observations :

  • Core Structure : The furopyridine core in the target compound distinguishes it from simpler pyridine derivatives (e.g., ). The fused furan ring may influence electronic properties and binding affinity in biological targets.
  • Halogen Effects : Bromine at position 6 (target) vs. iodine (larger, polarizable) in or chlorine in alters reactivity in cross-coupling reactions.
  • Silyl Groups : TBS-protected CH₂O (target) offers greater steric protection compared to TMS in , delaying hydrolysis in synthetic workflows.

Functional Group Variations: Pivalamide and Hydroxymethyl Derivatives

Compound Name Molecular Formula Key Functional Groups Applications/Notes
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide C₂₂H₃₈ClN₃O₂Si Chloropyridine, pyrrolidine linker Potential kinase inhibitor scaffold
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ Aldehyde at position 4 Intermediate for Schiff base formation
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide C₁₁H₁₄BrN₃O Cyano group at position 2 Nitrile-based metal coordination

Comparative Analysis :

  • Pivalamide Ubiquity : The pivalamide group is conserved across derivatives, suggesting its role in enhancing solubility or metabolic stability.
  • Hydroxymethyl Protection: The TBS group in the target compound contrasts with aldehydes () or cyano groups (), which are more reactive but less stable.

Commercial Availability and Pricing

The target compound (Catalog #048435) is priced at $400–$4800 for 1–25 g quantities . Comparable compounds show similar pricing trends:

  • N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)pyridin-3-yl)pivalamide : $400–$4800 (1–25 g) .
  • N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide : $8600 (1 g) , reflecting higher synthesis costs for fused-ring systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide
Reactant of Route 2
Reactant of Route 2
N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide

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